1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18800607

Molecular Formula: C12H12ClF3OS

Molecular Weight: 296.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClF3OS |

|---|---|

| Molecular Weight | 296.74 g/mol |

| IUPAC Name | 1-chloro-1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C12H12ClF3OS/c1-3-8-4-5-9(11(13)7(2)17)6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |

| Standard InChI Key | FVSWZTFJOSEQNX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F |

Introduction

Molecular Characteristics

Molecular Formula: C11H12ClF3OS

Molecular Weight: 282.73 g/mol

Structure:

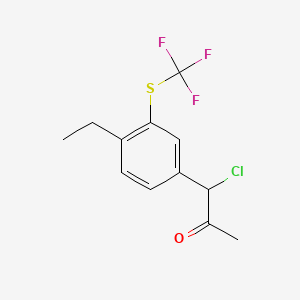

The compound contains a chloro group (-Cl), an ethyl group (-CH2CH3), and a trifluoromethylthio group (-SCF3) attached to a phenyl ring. The ketone functional group (-C=O) is located at the second carbon of the propane backbone.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClF3OS |

| Molecular Weight | 282.73 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one typically involves electrophilic aromatic substitution reactions. Below are the key steps:

-

Starting Material Preparation: The precursor compound, 4-ethyl-3-(trifluoromethylthio)phenyl derivative, is synthesized.

-

Chlorination: Chlorination is performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is controlled to ensure selective substitution at the desired position.

-

Ketone Formation: The introduction of the ketone group is achieved through oxidation or other functionalization methods.

Industrial Techniques:

Large-scale production may utilize continuous-flow reactors to maintain consistent conditions and optimize yields. Catalysts and temperature control are critical for enhancing reaction efficiency.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

-

Oxidation:

-

The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

-

-

Reduction:

-

The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

-

-

Substitution Reactions:

-

The chloro group can be replaced with nucleophiles such as amines or thiols under basic conditions, enabling the formation of derivatives.

-

Applications

4.1 Chemistry:

The compound serves as a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.

4.2 Biology:

Its structure allows for potential interactions with enzymes or receptors, making it useful in studying biochemical pathways.

4.3 Medicine:

Preliminary investigations suggest potential therapeutic properties such

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume